molecular formula C21H20ClFN4O3 B2885380 N-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1190018-90-6

N-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No. B2885380
CAS RN: 1190018-90-6
M. Wt: 430.86
InChI Key: ZNBVJLWRROPYRY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C21H20ClFN4O3 and its molecular weight is 430.86. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of azaspirodecanedione, which share structural similarities with the compound , exhibit notable anticonvulsant activities. These compounds have been synthesized and tested in models of maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, demonstrating increased anticonvulsant activity with the incorporation of fluoro or trifluoromethyl substituents compared to chloro, methoxy, or methyl analogues (Obniska et al., 2006).

Antiviral Activity

Another area of application involves the antiviral activity of spirothiazolidinone derivatives. A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides have been synthesized and demonstrated activity against influenza A/H3N2 virus, indicating the potential utility of similar compounds in antiviral research (Apaydın et al., 2020).

Antimicrobial and Antifungal Activity

Compounds with the 1,4,8-triazaspiro[4.5]decane scaffold have been evaluated for their antimicrobial and antifungal properties. This suggests potential applications in the development of new antimicrobial agents, with research showing efficacy against various bacterial and fungal strains (Patel & Patel, 2010).

Anti-inflammatory and Analgesic Agents

Derivatives of the compound have been explored for their potential as anti-inflammatory and analgesic agents, with some structures showing significant activity in cyclooxygenase inhibition and providing analgesic effects comparable to standard drugs (Abu‐Hashem et al., 2020).

Herbicidal Activity

The triazolinone derivatives, similar in structure to the compound of interest, have been synthesized and found to possess herbicidal activities, targeting the protoporphyrinogen oxidase (Protox) enzyme, a crucial action target of herbicides. This suggests potential applications in agricultural research (Luo et al., 2008).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O3/c1-30-17-6-5-14(22)12-16(17)24-20(29)27-9-7-21(8-10-27)25-18(19(28)26-21)13-3-2-4-15(23)11-13/h2-6,11-12H,7-10H2,1H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBVJLWRROPYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

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